REACTION_CXSMILES
|
[Br:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH2:10]([NH2:13])[CH:11]=[CH2:12]>>[CH2:10]([NH:13][C:3](=[O:5])[C:2]([Br:1])([F:8])[F:9])[CH:11]=[CH2:12]
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The mixture was stirred at room temperature for 14 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
|
Water was added to the residue
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Type
|
EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
|
The extract was washed successively with 1 mol/L hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate solution, and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NC(C(F)(F)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |